molecular formula C19H18N2O2 B2421221 (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 329724-29-0

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No.: B2421221
CAS No.: 329724-29-0
M. Wt: 306.365
InChI Key: FXEJWWROTJYNDU-LFIBNONCSA-N
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Description

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide, also known as 2C-MPA, is a synthetic compound that has gained attention for its potential applications in scientific research. It is a member of the cyanoacrylamide family of compounds, which have been studied for their potential to modulate various biochemical and physiological processes.

Scientific Research Applications

Corrosion Inhibition

Research has explored the use of acrylamide derivatives, including compounds similar to (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide, as effective corrosion inhibitors. For instance, Ahmed Abu-Rayyan et al. (2022) studied acrylamide derivatives for corrosion inhibition in nitric acid solutions. These compounds were found to be mixed-type inhibitors and exhibited significant efficiency in preventing corrosion in copper, as evidenced by various chemical and electrochemical methods (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

The mechanofluorochromic properties of acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, were studied by Qing‐bao Song et al. (2015). These compounds exhibited different optical properties and luminescence changes due to their distinct stacking modes. This research suggests potential applications in materials science for optical and sensory materials (Song et al., 2015).

Anti-Cancer Activity

M. Ghorab and M. Alsaid (2015) investigated the anti-breast cancer activity of various quinoline derivatives, including 2-cyano acrylamide derivatives. These compounds exhibited promising cytotoxic activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology (Ghorab & Alsaid, 2015).

Solar Cell Applications

In the field of renewable energy, Sanghoon Kim et al. (2006) conducted research on organic sensitizers for solar cell applications, incorporating cyanoacrylic acid groups. These compounds demonstrated high efficiency in converting photon energy to current, indicating potential use in solar cell technology (Kim et al., 2006).

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-17(14(2)10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEJWWROTJYNDU-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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